2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine
Description
2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine is a bicyclic amine featuring a cyclobutyl ether moiety (cyclobutoxy group) linked to an ethylamine backbone, with a cyclopropylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₉NO, and it exhibits a unique combination of steric and electronic properties due to the strained cyclobutane ring and the compact cyclopropylmethyl substituent. These structural attributes may influence its pharmacokinetics, receptor binding affinity, and metabolic stability, making it a compound of interest in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-cyclobutyloxy-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C10H19NO/c1-2-10(3-1)12-7-6-11-8-9-4-5-9/h9-11H,1-8H2 |
InChI Key |
XJIIWZDCQDSEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCCNCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through the reaction of cyclobutanol with an appropriate alkylating agent under basic conditions.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached to the ethan-1-amine backbone through a nucleophilic substitution reaction, where the amine group reacts with a cyclopropylmethyl halide.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Scientific Research Applications
2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To elucidate the distinctiveness of 2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine, a comparative analysis with analogous compounds is presented below. Key differences in ring size, substituent groups, and nitrogen substitution patterns are highlighted.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Structural Features | Unique Properties/Effects | Reference ID |
|---|---|---|---|---|
| 2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine | C₁₀H₁₉NO | Cyclobutoxy group, cyclopropylmethyl amine | High steric hindrance; potential for unique receptor interactions due to strained cyclobutane ring | |
| 2-Cyclopropylmethylamine | C₆H₁₁N | Cyclopropane ring, primary amine | Simpler structure; reduced steric hindrance compared to cyclobutoxy derivatives | |
| 2-Methoxy-N-(cyclopropylmethyl)ethan-1-amine | C₇H₁₅NO | Methoxy group, cyclopropylmethyl amine | Increased solubility due to methoxy group; altered electronic effects vs. cyclobutoxy | |
| 2-(Methylsulfanyl)-N-(cyclopropylmethyl)ethan-1-amine | C₇H₁₅NS | Methylsulfanyl substituent | Enhanced lipophilicity; potential for thiol-mediated metabolic pathways | |
| 2-Cyclopentyloxy-N-(cyclopropylmethyl)ethan-1-amine | C₁₁H₂₁NO | Cyclopentyloxy group | Reduced ring strain vs. cyclobutane; possible longer half-life in vivo | |
| N-Cyclopropylmethyl-2-cyclohexyloxyethan-1-amine | C₁₂H₂₃NO | Cyclohexyloxy group | Larger ring size; decreased reactivity due to lower ring strain |
Key Research Findings and Implications
A. Steric and Electronic Effects
- The cyclobutoxy group in the target compound introduces significant steric hindrance compared to smaller cyclopropane derivatives (e.g., 2-Cyclopropylmethylamine) . This may restrict binding to flat receptor sites but enhance selectivity for pockets accommodating strained rings.
- Methoxy and methylsulfanyl substituents (Table 1) alter electronic properties: methoxy groups improve solubility, while methylsulfanyl groups increase lipophilicity, affecting membrane permeability .
B. Ring Strain and Pharmacokinetics
- Cyclobutane-containing compounds often exhibit unique bioavailability profiles due to their intermediate size between rigid cyclopropane and flexible larger rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
